molecular formula C8H4FNO2 B099393 4-Fluorobenzoyl isocyanate CAS No. 18354-35-3

4-Fluorobenzoyl isocyanate

Cat. No.: B099393
CAS No.: 18354-35-3
M. Wt: 165.12 g/mol
InChI Key: DBCORYGNTYHQBR-UHFFFAOYSA-N
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Description

Triazolomethylindole-3-acetic acid is a compound that belongs to the class of indole derivatives. It is known for its significant biological activities and is often studied for its potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a triazole ring attached to the indole moiety, which imparts unique chemical properties.

Scientific Research Applications

Triazolomethylindole-3-acetic acid has a wide range of scientific research applications:

Safety and Hazards

4-Fluorobenzyl isocyanate is considered hazardous. It can cause eye, skin, and respiratory tract irritation. It is harmful if swallowed, inhaled, or absorbed through the skin. It may cause an allergic skin reaction . In case of contact with eyes or skin, it is recommended to flush with plenty of water and seek medical aid . It should be stored at −20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolomethylindole-3-acetic acid typically involves multiple steps, including the formation of the indole ring and the subsequent attachment of the triazole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole ring . The triazole ring is then introduced through a series of reactions involving triazole precursors and appropriate reagents.

Industrial Production Methods

Industrial production of triazolomethylindole-3-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Triazolomethylindole-3-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole or triazole rings.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule.

Mechanism of Action

The mechanism of action of triazolomethylindole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A well-known plant hormone with similar structural features but different biological activities.

    Triazole derivatives: Compounds with a triazole ring that exhibit diverse biological properties.

Uniqueness

Triazolomethylindole-3-acetic acid is unique due to the combination of the indole and triazole moieties, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

4-fluorobenzoyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCORYGNTYHQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369873
Record name 4-fluorobenzoyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18354-35-3
Record name 4-fluorobenzoyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-fluorobenzamide (1 g, 7.2 mmol) in DCM (25 mL) was added slowly oxalylchloride (0.76 mL, 8.62 mmol). The mixture was heated to 50° C. for ˜18 hr. The mixture was allowed to cool to room temperature and concentrated in vacuo to afford crude 4-fluorobenzoyl isocyanate (1.2 g). The crude material was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Fluorobenzoyl isocyanate
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4-Fluorobenzoyl isocyanate
Reactant of Route 3
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4-Fluorobenzoyl isocyanate

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